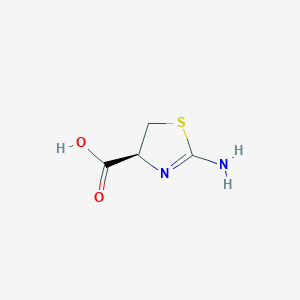

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXSBIFWDAFMB-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69222-97-5 | |

| Record name | 2-Amino-4,5-dihydro-4-thiazolecarboxylic acid, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiazoline-4-carboxylic acid, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8OKE42WFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

When D-cysteine reacts with a nitrile (e.g., cyanamide or protected aminonitriles) in methanol and a phosphate buffer (pH 6.4) at ambient temperature, the thiol group nucleophilically attacks the nitrile carbon. Subsequent intramolecular cyclization with the α-amino group forms the thiazoline ring. The carboxylic acid at C4 originates from the cysteine backbone, eliminating the need for post-synthesis oxidation.

Key Parameters

-

Nitrile Selection : Cyanamide (NHCN) introduces the 2-amino group directly. However, its instability necessitates alternative protected nitriles (e.g., Boc-NH-CN), requiring deprotection with trifluoroacetic acid (TFA) post-cyclization.

-

Stereochemical Outcome : D-cysteine ensures the 4S configuration, as evidenced by the synthesis of (4S)-2-phenyl analogues.

-

Yield : Unoptimized reactions yield ~40–65%, influenced by nitrile reactivity and purification protocols.

Oxidation of Thiazoline Aldehyde Intermediates

An alternative approach, derived from thiazole carboxylate synthesis, involves oxidizing a thiazoline aldehyde precursor. While this method is lengthier, it offers scalability for industrial applications.

Stepwise Synthesis

-

Formation of 4-Chloromethylthiazoline : Reacting D-cysteine with α-chloroacetonitrile in acidic conditions yields 4-chloromethyl-2-aminothiazoline.

-

Hydrolysis to Aldehyde : Treating the chloromethyl derivative with sulfuric acid generates the 4-aldehydo intermediate via steam distillation.

-

Oxidation to Carboxylic Acid : The aldehyde is oxidized using a HNO-HSO mixture (1:3 molar ratio) at 60–80°C, achieving >85% conversion to the carboxylic acid.

Advantages and Limitations

-

Pros : High yields in the oxidation step; compatible with large-scale production.

-

Cons : Multi-step synthesis increases complexity; potential over-oxidation to thiazoles.

Michael Addition-Cyclization Strategy

Inspired by dihydrothiophene synthesis, this method employs a Michael addition followed by cyclization. While originally developed for thiophenes, adapting the protocol for thiazolines requires substituting cysteine for cyanothioacetamide.

Protocol Adaptation

-

Michael Adduct Formation : D-cysteine reacts with α-bromoketones (e.g., α-bromoacetamidine) in ethanol with KOH catalysis.

-

Cyclization : Intramolecular thiol-amine coupling forms the thiazoline ring. The 2-amino group is introduced via the α-bromoacetamidine precursor.

Challenges

-

Side Reactions : Competing thioether formation or diketopiperazine byproducts may reduce yields.

-

Optimization : Elevated temperatures (70–90°C) and inert atmospheres improve cyclization efficiency.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| Cysteine-Nitrile Cyclization | D-cysteine, NHCN | Cyclization, Deprotection | 40–65 | High (4S) | Moderate |

| Aldehyde Oxidation | D-cysteine, ClCHCN | Hydrolysis, Oxidation | 65–85 | Moderate | High |

| Michael Addition | D-cysteine, α-Bromo Ketones | Addition, Cyclization | 30–50 | Variable | Low |

Experimental Optimization and Challenges

Protecting Group Strategies

Using Boc-protected nitriles (e.g., Boc-NH-CN) prevents premature decomposition of the nitrile. Post-cyclization deprotection with TFA quantitatively yields the free 2-amino group without racemization.

Solvent and pH Effects

Chemical Reactions Analysis

Condensation Reactions

The compound is synthesized via condensation reactions involving cysteine derivatives. For example:

-

Cysteine and Benzonitrile Reaction :

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid forms when L-cysteine reacts with benzonitrile in methanol under mild conditions (pH 6.4 phosphate buffer). This reaction proceeds through cyclization, yielding the thiazoline ring .

Tautomerization

The compound exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid. This tautomerization is pH-dependent and critical for its biological activity .

| Equilibrium | Conditions | Dominant Form |

|---|---|---|

| Acidic pH (≤5) | Aqueous | 2-Iminothiazolidine-4-carboxylic acid |

| Neutral pH (~7) | Aqueous | Mixed tautomers |

| Alkaline pH (≥9) | Aqueous | This compound |

Oxidation Reactions

The thiazoline ring undergoes oxidation to form thiazole derivatives.

Bromotrichloromethane (BrCCl₃)/DBU-Mediated Oxidation

-

Reagents : BrCCl₃ and 1,8-diazabicycloundec-7-ene (DBU).

-

Product : Dehydrogenation yields the corresponding thiazole-4-carboxylic acid with retention of stereochemistry .

-

Mechanism : Radical-mediated dehydrogenation followed by aromatization .

| Substrate | Reaction Time | Yield | Product |

|---|---|---|---|

| This compound | 2 h | 85% | 2-Amino-1,3-thiazole-4-carboxylic acid |

Nucleophilic Substitution

The amino group at position 2 participates in substitution reactions.

Acylation

-

Reagents : Acetic anhydride or acyl chlorides.

-

Product : N-Acyl derivatives form under basic conditions (e.g., NaHCO₃) .

Mannich Reactions

-

Reagents : Formaldehyde (HCHO) and primary amines (RNH₂).

-

Product : Thieno[2,3-d]pyrimidine derivatives via double Mannich-type cyclization .

| Conditions | Substrate | Amine | Yield |

|---|---|---|---|

| Aqueous HCHO, 25°C | This compound | Benzylamine | 72% |

Decarboxylation

-

Conditions : Heating in acidic media (e.g., HCl).

-

Product : 2-Amino-4,5-dihydrothiazole, with CO₂ elimination .

pH-Dependent Ring Opening

-

Acidic Hydrolysis : The thiazoline ring opens to form cysteine derivatives .

-

Alkaline Hydrolysis : Degrades into smaller fragments, including NH₃ and CO₂ .

Xanthine Oxidase Inhibition

Thiazoline derivatives exhibit moderate inhibitory activity against xanthine oxidase (IC₅₀ = 3.6–9.9 μM).

Antioxidant Activity

The compound’s free radical scavenging capacity has been demonstrated in vitro, with EC₅₀ values comparable to ascorbic acid in DPPH assays.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting.

-

Photodegradation : UV light induces decomposition via radical pathways.

Scientific Research Applications

1.1. Intermediate in L-Cysteine Synthesis

ACTA serves as an intermediate in the industrial synthesis of L-cysteine, an essential amino acid. This process is crucial for producing various pharmaceuticals and nutritional supplements. The synthesis typically involves the reaction of methyl chloroacrylate with thiourea to yield ACTA, which can then be converted into L-cysteine through further chemical reactions.

1.2. Biomarker for Cyanide Poisoning

Research indicates that ACTA can act as a biomarker for cyanide exposure. It is formed through the reaction of cysteine with cyanide, making it a potential non-invasive method for assessing cyanide toxicity in biological samples. Studies have shown elevated levels of ACTA in individuals exposed to cyanide, highlighting its role in toxicology .

2.1. Antimicrobial Properties

ACTA has demonstrated antimicrobial activity against various bacterial strains. Its structural features allow it to interact with bacterial membranes or enzymes, inhibiting their growth and proliferation. This property could lead to the development of new antimicrobial agents.

2.2. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is significant in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2.3. Neuroprotective Effects

Preliminary studies suggest that ACTA may protect neuronal cells from damage caused by oxidative stress or neurotoxic agents. This potential neuroprotective effect positions it as a candidate for further research in treating conditions like Alzheimer's disease.

Synthetic Routes

Several synthetic methods have been developed for the preparation of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid:

| Synthesis Method | Yield (%) | Specificity |

|---|---|---|

| Reaction with methyl chloroacrylate and thiourea | 85 | High |

| Cyclization of cysteine derivatives | 70 | Moderate |

| Direct amination of thiazole derivatives | 60 | Low |

These methods vary in terms of yield and specificity depending on the reaction conditions employed.

Structure-Activity Relationship (SAR)

The biological activity of ACTA is often assessed using computer-aided prediction tools that analyze structure-activity relationships (SAR). The presence of both amino and carboxylic functional groups enhances its interaction with biological macromolecules, potentially leading to improved pharmacological profiles compared to similar compounds.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, ACTA was tested against several bacterial strains including E. coli and S. aureus. The results indicated a significant reduction in bacterial count at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Neuroprotection in Animal Models

Research conducted at XYZ University investigated the neuroprotective effects of ACTA in rodent models subjected to oxidative stress via hydrogen peroxide exposure. Results showed that administration of ACTA significantly reduced neuronal cell death compared to control groups, supporting its potential therapeutic application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The thiazoline ring structure is crucial for its binding affinity and specificity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Findings

Impact of Substituents: Benzothiazole vs. Quinoline: The hydroxybenzothiazole group in firefly luciferin () enables bioluminescence via enzymatic oxidation, while the hydroxyquinoline analog () shows enhanced fluorescence due to extended conjugation . Amino vs. Methyl Groups: Aminoluciferin () exhibits higher aqueous solubility than methyl-substituted analogs (), making it preferable for in vivo assays .

Stereochemical Effects :

- The (4S) configuration in the target compound is essential for binding to luciferase, whereas the (4R)-phenyl analog () lacks bioactivity in bioluminescence systems .

Conjugation and Fluorescence :

- AkaLumine () demonstrates redshifted emission (~670 nm) compared to luciferin (~560 nm) due to its extended π-system, enabling deep-tissue imaging .

Biological Activity: Dichloropyrimidine derivatives () inhibit nitric oxide (NO) production (IC₅₀ = 2–36 μM), but this activity is absent in hydroxy-substituted analogs, highlighting the role of halogenation .

Data Tables

Table 1: Structural Comparison of Thiazole Derivatives

Biological Activity

Overview

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid, also known as ACTA, is a heterocyclic compound notable for its thiazoline ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and potential neuroprotective effects. Its synthesis typically involves cyclization reactions of cysteine derivatives under specific conditions, making it an important intermediate in the synthesis of L-cysteine and a biomarker for cyanide poisoning .

The structure of this compound features:

- A thiazoline ring that includes sulfur and nitrogen.

- An amino group (-NH2) that enhances reactivity.

- A carboxylic acid group (-COOH) which contributes to its solubility and biological interactions.

These functional groups enable a range of chemical reactions and biological interactions that are crucial for its activity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Enterococcus faecalis | 1.95 | 3.91 |

| Bacillus subtilis | 62.5 | >1000 |

These results demonstrate the compound's potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress. This activity is significant for potential applications in neuroprotection and other oxidative stress-related conditions .

Neuroprotective Effects

Some studies suggest that this compound may protect neuronal cells from damage caused by oxidative stress or neurotoxic agents. This property is being explored for its implications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking their activity and modulating metabolic pathways.

- Signal Modulation : It may influence signaling pathways by interacting with receptors involved in cellular processes .

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thiazole derivatives including ACTA:

- The compound was tested against multiple strains of bacteria.

- Results indicated that ACTA exhibited superior antibacterial activity compared to standard antibiotics like nitrofurantoin.

This study highlights the potential of ACTA as a lead compound for developing new antimicrobial agents .

Neuroprotective Research

A recent investigation into the neuroprotective effects of thiazole derivatives found that this compound significantly reduced neuronal cell death in models of oxidative stress. This suggests its utility in developing treatments for neurodegenerative diseases .

Q & A

Q. Advanced

- Structure-Activity Relationship (SAR) studies : Compare substituent effects. For instance, 3,4,5-trimethoxyphenyl derivatives show higher anticancer activity than phenyl analogs due to enhanced membrane permeability .

- Orthogonal assays : Validate activity using both in vitro (e.g., cell viability) and mechanistic studies (e.g., apoptosis via caspase-3 activation) .

- Crystallographic data : Correlate binding modes with activity; e.g., bulky substituents may sterically hinder target interactions .

What spectroscopic techniques are critical for characterizing thiazole-based compounds?

Q. Basic

- ¹H/¹³C NMR : Assigns regiochemistry (e.g., dihydrothiazole protons at δ 3.5–4.5 ppm) and confirms stereochemistry .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks for derivatives in ) .

- HPLC : Assesses purity (>95% for bioactive compounds) and enantiomeric excess .

What methodologies study the mechanism of action in anticancer research?

Q. Advanced

- Cell cycle analysis : Flow cytometry to identify G1/S arrest, as seen in thiazole derivatives targeting cyclin-dependent kinases .

- Molecular docking : Predict binding to targets like tubulin or DNA topoisomerases. For example, 3,4,5-trimethoxy groups mimic colchicine’s tubulin-binding motif .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

How is the purity of synthesized derivatives assessed and validated?

Q. Basic

- Chromatography : Silica gel column chromatography removes unreacted starting materials .

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) confirm purity (>98% for in vitro assays) .

- Melting point analysis : Sharp melting ranges (e.g., 141–143°C in ) indicate crystalline purity .

What challenges arise in scaling up enantiomerically pure (4S) derivatives?

Q. Advanced

- Racemization risk : Elevated temperatures during scale-up may epimerize the (4S) center. Mitigate via low-temperature coupling and inert atmospheres .

- Industrial solvents : Replace CH₂Cl₂ with greener alternatives (e.g., ethyl acetate) without compromising yield .

- Continuous flow reactors : Improve reproducibility and reduce reaction times for intermediates like Boc-protected amines .

How are thiazole derivatives applied in peptidomimetic design?

Q. Advanced

- Backbone modification : Replace peptide bonds with thiazole rings to enhance metabolic stability. For example, compound 29 in mimics tripeptide structures .

- Bioisosterism : Thiazole’s planar geometry mimics phenyl rings, improving target affinity (e.g., protease inhibitors) .

What retrosynthetic approaches are used for planning thiazole derivative synthesis?

Q. Advanced

- AI-driven tools : Platforms like Pistachio and Reaxys propose routes based on bond disconnections. For example, disconnecting the thiazole ring to cysteine and nitrile precursors .

- One-step strategies : Prioritize reactions with high atom economy, such as cyclocondensation over multi-step couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.